

A Comparative Spectroscopic Guide to 2-Amino-5-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of the **2-Amino-5-methylbenzoic acid** reference standard, offering a direct comparison with its structural isomers, 2-Amino-3-methylbenzoic acid and 2-Amino-4-methylbenzoic acid. Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for unambiguous identification, quality control, and impurity profiling in research and pharmaceutical development. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Amino-5-methylbenzoic acid** and its selected isomers. These values highlight the subtle yet significant differences in their chemical structure, which are reflected in their interaction with electromagnetic radiation.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)
2-Amino-5-methylbenzoic acid	7.63 (d, $J=1.9$ Hz, 1H, H-6), 7.08 (dd, $J=8.2$, 2.0 Hz, 1H, H-4), 6.64 (d, $J=8.2$ Hz, 1H, H-3), 2.18 (s, 3H, CH ₃)
2-Amino-3-methylbenzoic acid	7.59 (d, $J=7.5$ Hz, 1H, H-6), 7.15 (d, $J=7.3$ Hz, 1H, H-4), 6.65 (t, $J=7.6$ Hz, 1H, H-5), 2.25 (s, 3H, CH ₃)
2-Amino-4-methylbenzoic acid	7.71 (d, $J=8.0$ Hz, 1H, H-6), 6.50 (s, 1H, H-3), 6.47 (d, $J=8.0$ Hz, 1H, H-5), 2.28 (s, 3H, CH ₃)

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)
2-Amino-5-methylbenzoic acid	169.2 (C=O), 150.9 (C2), 138.8 (C4), 125.8 (C5), 121.5 (C6), 116.1 (C3), 112.4 (C1), 20.2 (CH ₃)
2-Amino-3-methylbenzoic acid	169.5 (C=O), 149.8 (C2), 137.4 (C6), 131.2 (C4), 124.9 (C3), 118.0 (C5), 115.3 (C1), 17.6 (CH ₃)
2-Amino-4-methylbenzoic acid	169.4 (C=O), 151.8 (C2), 147.2 (C4), 131.5 (C6), 117.4 (C5), 115.8 (C3), 110.9 (C1), 21.7 (CH ₃)

FTIR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compound	N-H Stretching	O-H Stretching (Carboxylic Acid)	C=O Stretching
2-Amino-5-methylbenzoic acid	~3470, ~3370	~3100-2500 (broad)	~1675
2-Amino-3-methylbenzoic acid	~3480, ~3380	~3100-2500 (broad)	~1680
2-Amino-4-methylbenzoic acid	~3460, ~3360	~3100-2500 (broad)	~1670

Mass Spectrometry Data (Electron Ionization, EI)

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Amino-5-methylbenzoic acid	151	134, 106, 77
2-Amino-3-methylbenzoic acid	151	134, 106, 77
2-Amino-4-methylbenzoic acid	151	134, 106, 77

UV-Visible Spectroscopic Data (in Methanol)

Compound	λ_{max} (nm)
2-Amino-5-methylbenzoic acid	~245, ~330
2-Amino-3-methylbenzoic acid	~240, ~325
2-Amino-4-methylbenzoic acid	~250, ~335

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required. Standard parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
- **Instrumentation:** Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
- **Data Acquisition:** Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the sample holder and acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer with an electron ionization (EI) source. For analysis requiring coupling with a separation technique, a gas chromatograph (GC) or liquid

chromatograph (LC) can be used as the inlet.

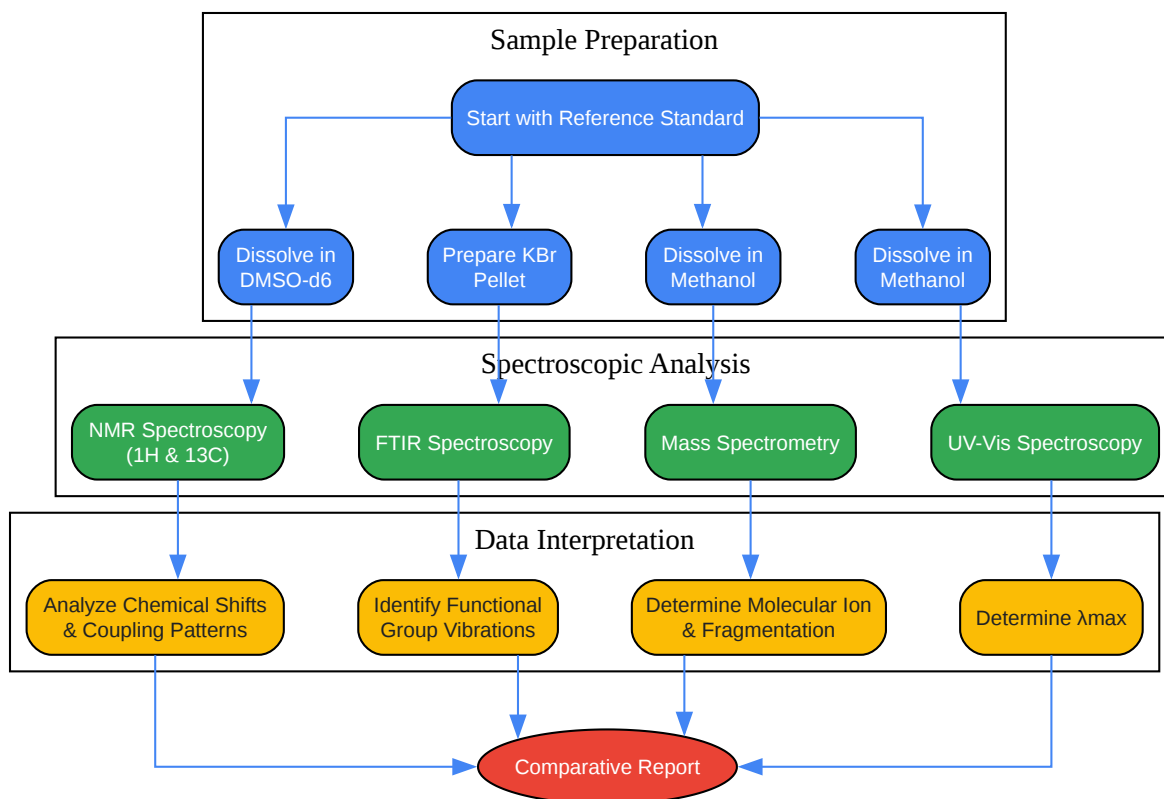
- **Data Acquisition:** Introduce the sample into the ionization source. For EI, a standard electron energy of 70 eV is used. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the analyte in methanol of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Use methanol as the blank reference. Scan the sample solution over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λ_{max}).

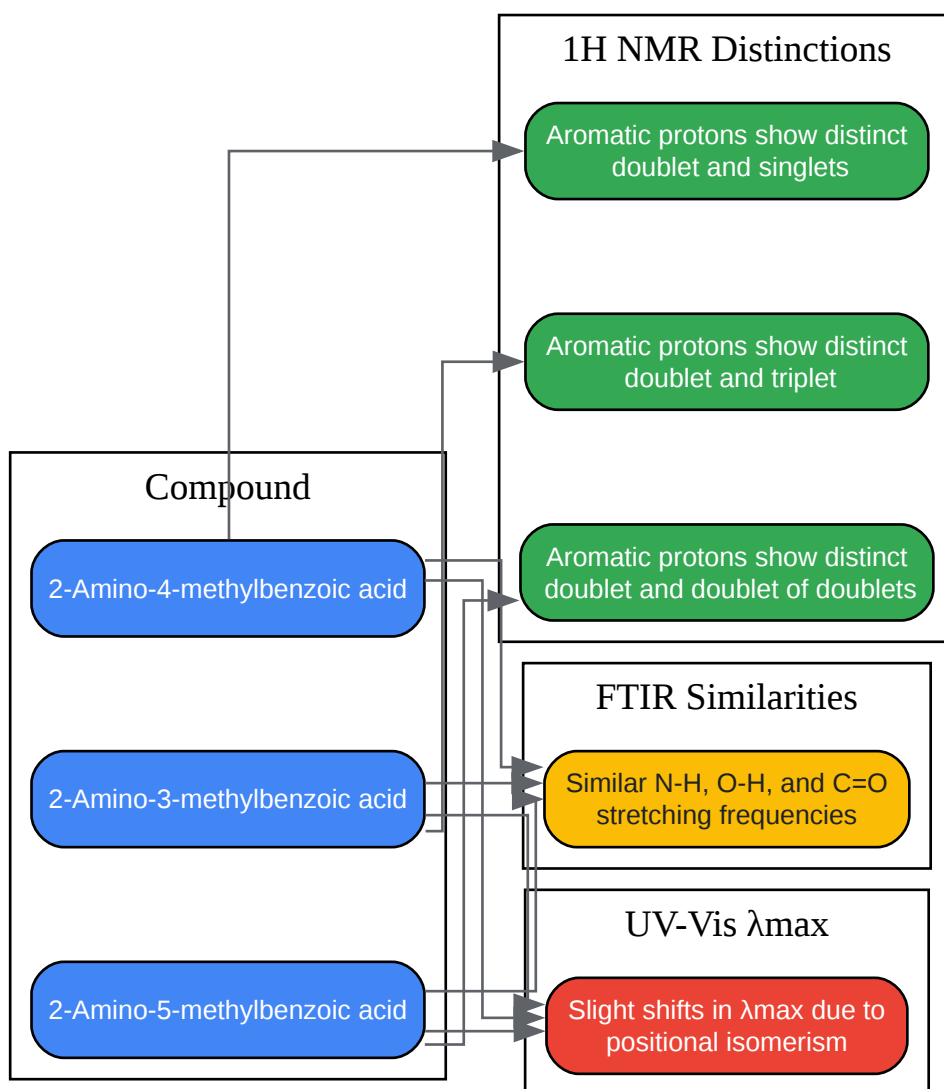
Visualization of Workflows and Relationships

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical relationships in identifying the different isomers.



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Caption: General experimental workflow for the spectroscopic analysis of aminobenzoic acid isomers.



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Caption: Logical relationships for distinguishing isomers based on spectroscopic data.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com